molecular formula C23H33NO5 B1157223 16-phenoxy tetranor Prostaglandin F2α methyl amide

16-phenoxy tetranor Prostaglandin F2α methyl amide

Cat. No. B1157223
M. Wt: 403.5
InChI Key: RVIFBIOAPWHJAL-CNAXQHPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor PGF2α is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl amide is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.

Scientific Research Applications

1. Pharmacological Effects in Early Pregnancy

16-phenoxy tetranor Prostaglandin F2α methyl amide has been studied for its effects on the human myometrium during early pregnancy. Research indicates that this prostaglandin analogue demonstrates a potency similar to or slightly more pronounced than the natural prostaglandin E2 when compared on a microgram basis (Rydnert, 1986).

2. Use in Termination of Second Trimester Pregnancy

Several studies have explored the application of this compound in the termination of second trimester pregnancies. For instance, its efficacy in combination with intra-muscular administration and laminaria for inducing abortions has been highlighted (Karim et al., 1978), (Bygdeman & Christensen, 1983).

3. Antifertility Effects

The antifertility effects of 16-phenoxy tetranor Prostaglandin F2α methyl amide and related analogs have been studied. These studies suggest a resemblance to parent PGF2α compounds in their antifertility capabilities (Nelson et al., 1979).

4. Prostanoid Receptor-Mediated Responses

Research into the functional pharmacology of human prostanoid receptors has included 16-phenoxy tetranor Prostaglandin F2α methyl amide. These studies contribute to understanding the pharmacological distinctions among various prostaglandin and prostanoid compounds (Wilson et al., 2004).

properties

Product Name

16-phenoxy tetranor Prostaglandin F2α methyl amide

Molecular Formula

C23H33NO5

Molecular Weight

403.5

InChI

InChI=1S/C23H33NO5/c1-24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,25-27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

RVIFBIOAPWHJAL-CNAXQHPCSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC=C2)[C@H](O)C1

synonyms

16-phenoxy tetranor PGF2α methyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-phenoxy tetranor Prostaglandin F2α methyl amide
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16-phenoxy tetranor Prostaglandin F2α methyl amide
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16-phenoxy tetranor Prostaglandin F2α methyl amide
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16-phenoxy tetranor Prostaglandin F2α methyl amide
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16-phenoxy tetranor Prostaglandin F2α methyl amide
Reactant of Route 6
16-phenoxy tetranor Prostaglandin F2α methyl amide

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